1-(4-bromophenyl)cycloheptane-1-carbonitrile
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Overview
Description
1-(4-Bromophenyl)cycloheptane-1-carbonitrile is an organic compound with the molecular formula C14H16BrN It is characterized by a bromophenyl group attached to a cycloheptane ring, which is further connected to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cycloheptane-1-carbonitrile can be synthesized through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of a cyanide source under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)cycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 1-(4-bromophenyl)cycloheptane-1-amine.
Oxidation: 1-(4-bromophenyl)cycloheptane-1-carboxylic acid.
Scientific Research Applications
1-(4-Bromophenyl)cycloheptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)cycloheptane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cycloheptane ring.
1-(4-Bromophenyl)cyclohexane-1-carbonitrile: Contains a cyclohexane ring, differing in ring size.
Uniqueness: 1-(4-Bromophenyl)cycloheptane-1-carbonitrile is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
1039951-26-2 |
---|---|
Molecular Formula |
C14H16BrN |
Molecular Weight |
278.2 |
Purity |
95 |
Origin of Product |
United States |
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